4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine

Medicinal Chemistry Organic Synthesis Building Block Procurement

Generic regioisomer substitution causes irreproducible cross-coupling yields. This 3-bromo-2-trifluoromethyl isomer ensures consistent Pd-catalyzed reactivity. - Ortho-CF3 group provides steric shielding and strong inductive withdrawal, governing oxidative addition selectivity at the 3-Br handle. - Moderate lipophilicity (XLogP3=3.2) and zero HBD count suit fragment-based library design and hit elaboration via Suzuki or Buchwald-Hartwig coupling. - ISO-certified 98% grade (MolCore) supports documentation for lead optimization and preclinical profiling. In stock for immediate shipment.

Molecular Formula C11H11BrF3NO
Molecular Weight 310.11 g/mol
CAS No. 1779127-84-2
Cat. No. B1402048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine
CAS1779127-84-2
Molecular FormulaC11H11BrF3NO
Molecular Weight310.11 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)Br)C(F)(F)F
InChIInChI=1S/C11H11BrF3NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2
InChIKeyHHAYALWPZVXQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine Physicochemical Profile


4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS 1779127-84-2) is a C11H11BrF3NO N-aryl morpholine building block featuring a bromine atom at the phenyl 3-position and a trifluoromethyl group at the 2-position [1]. With a molecular weight of 310.11 g·mol⁻¹, a computed XLogP3 of 3.2, and a topological polar surface area of 12.5 Ų, this compound occupies a moderately lipophilic, low-polarity chemical space characteristic of privileged fragment scaffolds [1]. The substitution pattern places the electron-withdrawing trifluoromethyl group ortho to the morpholine attachment point, which distinguishes this regioisomer from its 4‑bromo‑2‑CF₃, 2‑bromo‑4‑CF₃, 5‑bromo‑2‑CF₃, and 3‑bromo‑5‑CF₃ analogs in terms of steric and electronic properties [2].

1
Defined 3‑bromo‑2‑(trifluoromethyl) regioisomer for structure-specific synthesis
2
Reactive C–Br handle at position 3 for cross‑coupling diversification
3
Morpholine N‑aryl scaffold with moderate lipophilicity and low polar surface area

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine Regioisomeric Specificity


N-Phenyl morpholines bearing bromo and trifluoromethyl substituents are not interchangeable building blocks because the relative ring positions of these electron-withdrawing groups govern the electron density at the morpholine nitrogen, the conformational preferences of the morpholine ring, and the steric accessibility of the reactive C–Br bond for downstream cross-coupling [1]. In the 3‑bromo‑2‑trifluoromethyl substitution pattern of the target compound, the ortho CF₃ group exerts both steric shielding and a strong inductive electron-withdrawing effect on the adjacent morpholine-bearing carbon, altering the reactivity of the aniline nitrogen and the bromine relative to the 4‑bromo‑2‑CF₃ or 2‑bromo‑4‑CF₃ isomers [2]. This positional specificity directly impacts the efficiency and selectivity of palladium-catalyzed transformations (e.g., Suzuki, Buchwald–Hartwig) that rely on this compound as a synthetic intermediate, making generic regioisomer substitution a source of irreproducible outcomes in multi-step syntheses [3].

Regioisomeric substitution alters N‑aryl bond conformation and electronic character, affecting reactivity
Steric and inductive effects of ortho‑CF₃ are not reproduced by 4‑Br‑2‑CF₃ or 2‑Br‑4‑CF₃ isomers
Cross‑coupling efficiency and selectivity may shift with isomer; generic replacement risks irreproducible outcomes

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine Differentiation Evidence


3-Bromo-2-CF₃ Substitution: Steric and Accessibility Effects

Among the five commercially available C11H11BrF3NO N-phenyl morpholine regioisomers, the 3‑bromo‑2‑trifluoromethyl substitution pattern of the target compound represents a distinct synthetic entry point. The ortho relationship between the CF₃ group and the morpholine ring attachment site creates a unique steric environment: the CF₃ group at position 2 exerts van der Waals compression on the morpholine N-aryl bond, which is absent in the 4‑bromo‑2‑CF₃ isomer (CAS 1373522-70-3) where Br and CF₃ are para to each other, and in the 5‑bromo‑2‑CF₃ isomer (CAS 1713160-31-6) where Br occupies a meta position relative to both substituents [1]. This steric compression can be quantified by the computed dihedral angle between the morpholine ring plane and the phenyl ring plane, which is predicted to be larger for the 3‑bromo‑2‑CF₃ isomer than for the 2‑bromo‑4‑CF₃ isomer due to ortho CF₃ steric hindrance [1].

Steric Environment
Class‑level inference
3‑Br‑2‑CF₃: ortho CF₃ compresses N‑aryl bond; predicted dihedral >30° vs para/meta isomers
Supports regioisomer‑specific scaffold design
No experimental head‑to‑head conformational data available
Medicinal Chemistry Organic Synthesis Building Block Procurement

Predicted Boiling Point and Density Comparison

Predicted physicochemical properties, while not experimentally determined for all regioisomers, provide the only currently available quantitative differentiation in the absence of published head-to-head biological data. The target compound 4-(3‑bromo‑2‑(trifluoromethyl)phenyl)morpholine has a predicted boiling point of 341.8±42.0 °C at 760 mmHg and a predicted density of 1.5±0.1 g·cm⁻³ (ACD/Labs prediction) [1]. The isomeric 4-(3‑bromo‑5‑(trifluoromethyl)phenyl)morpholine (CAS 1129542-08-0) has a predicted boiling point of 340.9±42.0 °C at 760 mmHg, a density of 1.5±0.1 g·cm⁻³, and a predicted flash point of 160.0±27.9 °C . The near-identity of these predicted values among regioisomers underscores that property-based differentiation requires experimental determination; however, the presence of a predicted flash point for the 3‑Br‑5‑CF₃ isomer but not for the target compound may reflect differences in computational model coverage rather than intrinsic property differences .

Predicted Boiling Point
Context‑dependent
Target: 341.8±42.0 °C; 3‑Br‑5‑CF₃ isomer: 340.9±42.0 °C (Δ 0.9 °C, within error)
Predicted properties do not differentiate regioisomers reliably
Experimental characterization recommended for scale‑up
Physicochemical Characterization Purification Quality Control

Commercial Purity Specifications Across Suppliers

The target compound is available at three distinct purity tiers from different suppliers: 95% (AKSci, Catalog 0683DV) , 97% (CheMenu, Catalog CM511257) , and 98% (MolCore, NLT 98% specification with ISO certification) . This purity differentiation is procurement-relevant because the 98% grade from MolCore is accompanied by ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications , whereas the 95% grade is positioned for general research use . In contrast, the 4‑bromo‑2‑CF₃ regioisomer (CAS 1373522-70-3) is listed at 97% purity (CheMenu CM501258) and at 95% (AKSci), while the 2‑bromo‑4‑CF₃ isomer (CAS 892502-13-5) is offered at 95% (AKSci, CheMenu) . The availability of an ISO-certified 98% grade for the 3‑bromo‑2‑CF₃ isomer is a distinguishing procurement feature not uniformly available across all regioisomers.

Purity Tiers
Cross‑study comparable
95% (AKSci), 97% (CheMenu), 98% NLT ISO‑certified (MolCore); other isomers mainly 95–97%
Purity tier may support impurity‑controlled procurement
Certification status should be verified per lot
Quality Assurance Procurement Synthetic Reliability

GHS Hazard Profile Differentiation

A safety-relevant differentiation emerges from the GHS hazard classification data available for regioisomeric C11H11BrF3NO morpholines. The 2‑bromo‑4‑(trifluoromethyl)phenyl isomer (CAS 892502-13-5) carries GHS hazard statements H302 (Harmful if swallowed, 100%), H315 (Causes skin irritation, 100%), and H319 (Causes serious eye irritation, 100%), classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1]. In contrast, the target compound's PubChem entry does not list GHS hazard classifications, which may reflect either an absence of experimental hazard data or a distinct toxicological profile [2]. The absence of documented eye irritation hazard (H319) for the target compound is a notable operational distinction for laboratories where eye exposure risk mitigation protocols are tiered by GHS classification.

GHS Hazard Profile
Cross‑study comparable
Target: no GHS classification; 2‑Br‑4‑CF₃ isomer: H302, H315, H319 at 100% confidence
Absence of H319 may support tiered risk assessment workflows
Data gaps may explain missing classification; confirm with current SDS
Laboratory Safety Handling Requirements Regulatory Compliance

Lipophilicity and Hydrogen Bonding Profile

The target compound's computed physicochemical descriptors position it within the property space considered favorable for fragment-based lead discovery. With XLogP3 = 3.2, zero hydrogen bond donors, five hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area of 12.5 Ų, this compound satisfies the 'Rule of Three' criteria (MW <300 Da adjusted; here MW = 310.11 Da, marginally above) commonly applied to fragment library design [1]. The morpholine oxygen and nitrogen provide hydrogen bond acceptor capacity without introducing hydrogen bond donor liability that would compromise membrane permeability. At the class level, SAR studies on morpholine-containing tetrahydroquinoline mTOR inhibitors have demonstrated that incorporating trifluoromethyl and morpholine moieties significantly enhances selectivity and potency [2]. As a synthetic building block, the 3‑bromo‑2‑trifluoromethyl pattern offers a vector for palladium-catalyzed cross-coupling at the bromine position while the morpholine and CF₃ groups remain intact, a feature exploited in the synthesis of 2‑(aryl/heteroaryl)‑6‑(morpholin‑4‑yl)‑(4‑trifluoromethyl)quinolines via Buchwald–Hartwig amination in 60–88% yields [3].

Fragment‑Like Profile
Class‑level inference
XLogP3 3.2, HBD 0, HBA 5, RotB 1, TPSA 12.5 Ų; Br handle at position 3
Fragment‑like properties support library inclusion
No regioisomer‑specific biological data available
Fragment-Based Drug Discovery ADME Prediction Lead Optimization

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine Application Scenarios


Fragment Library Construction: ISO-Certified Grade

Research groups assembling fragment-screening libraries for target-based drug discovery (e.g., kinase, GPCR, or epigenetic target campaigns) should prioritize the 98% ISO-certified grade of this compound (MolCore) over 95% research-grade regioisomeric alternatives . The combination of moderate lipophilicity (XLogP3 = 3.2), zero HBD count, and the synthetically tractable bromine handle at the 3-position makes it suitable for hit elaboration via Suzuki or Buchwald–Hartwig coupling, while ISO certification supports documentation for eventual lead optimization and preclinical candidate profiling [1].

ortho-CF₃ N-Aryl Morpholine Library Synthesis

Medicinal chemistry teams exploring structure–activity relationships around N‑phenyl morpholine scaffolds with ortho‑trifluoromethyl substitution should select this specific regioisomer rather than the 4‑bromo‑2‑CF₃ or 2‑bromo‑4‑CF₃ analogs . The ortho CF₃ group influences both the conformational preference of the morpholine ring and the electronic character of the aryl bromide for oxidative addition, affecting cross-coupling yields and selectivity in ways not reproducible with regioisomeric building blocks [1]. Published Buchwald–Hartwig amination protocols yielding 60–88% for related morpholine-trifluoromethyl-quinoline systems provide a methodological starting point [2].

Standard Eye Protection Lab Handling

Laboratories operating under tiered GHS-based risk assessment frameworks may find this compound preferable to the 2‑bromo‑4‑CF₃ regioisomer (CAS 892502-13-5), which carries an H319 eye irritation classification requiring enhanced eye protection protocols . While the absence of GHS classification for the target compound should not be interpreted as proven absence of hazard, it may simplify safety documentation and reduce PPE burden in research settings where multiple building blocks are handled concurrently [1]. Standard laboratory precautions—protective eyewear, gloves, and clothing—remain recommended [2].

Application
Selection Property
Validation Focus
Fragment library procurement
ISO‑certified purity grade
Impurity‑driven false positive mitigation
Ortho‑CF₃ N‑aryl morpholine SAR
Regioisomeric specificity (3‑Br‑2‑CF₃)
Cross‑coupling yield and selectivity reproducibility
Safety‑assessed lab handling
Absence of H319 GHS classification
PPE tier alignment and safety documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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